molecular formula C10H10N2S B3022541 2-(methylsulfanyl)-4-phenyl-1H-imidazole CAS No. 25433-10-7

2-(methylsulfanyl)-4-phenyl-1H-imidazole

Cat. No.: B3022541
CAS No.: 25433-10-7
M. Wt: 190.27 g/mol
InChI Key: SCDFQOARUYGTJV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Imidazole (B134444) Compounds in Chemical Sciences

First synthesized in the 19th century, imidazole is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. Its unique structure is a fundamental component of many biologically essential molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. The imidazole ring's versatility has made it a cornerstone in the development of a wide array of pharmaceuticals, agrochemicals, and materials.

The significance of imidazole derivatives in medicinal chemistry is particularly noteworthy. The imidazole nucleus is present in numerous drugs, exhibiting a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This proven track record has historically driven the synthesis and investigation of new imidazole-based compounds.

Rationale for Academic Investigation of 2-(Methylsulfanyl)-4-phenyl-1H-imidazole

The academic investigation into this compound is propelled by several key factors. The presence of both a phenyl group and a methylsulfanyl group on the imidazole core suggests the potential for unique biological activities and material properties.

The introduction of a sulfur-containing substituent, such as the methylsulfanyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Researchers are often motivated to explore how such modifications to the imidazole scaffold can lead to new therapeutic agents. For instance, related thio-substituted imidazoles have been investigated for their potential as enzyme inhibitors, including indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of interest in cancer immunotherapy. bldpharm.com The 4-phenyl-imidazole moiety itself has been identified as a scaffold for developing inhibitors of various enzymes. bldpharm.com

Furthermore, the structural features of this compound make it an attractive candidate for applications in materials science. The aromatic nature of the imidazole and phenyl rings, combined with the potential for coordination through the nitrogen and sulfur atoms, suggests its utility as a ligand for metal complexes, which can have applications in catalysis and the development of novel materials. nih.gov

Scope and Objectives of Research on this compound

The primary objectives of research on this compound encompass a multi-faceted approach, from its fundamental synthesis to the exploration of its potential applications.

A core objective is the development of efficient and scalable synthetic routes to produce the compound. A likely method involves the synthesis of the precursor, 2-mercapto-4-phenyl-1H-imidazole, followed by S-methylation. The synthesis of 2-mercapto-4-substituted imidazoles has been a subject of research, often driven by their anti-inflammatory properties. nih.gov

A significant portion of the research is dedicated to the comprehensive characterization of the compound's chemical and physical properties. This includes determining its molecular structure, spectroscopic data (NMR, IR), and thermal stability.

The central focus of many studies is the evaluation of the biological activities of this compound. Based on the known activities of related compounds, research aims to investigate its potential as an antimicrobial, antiviral, and anticancer agent. Understanding the structure-activity relationship is a key objective, where the roles of the methylsulfanyl and phenyl groups in eliciting a biological response are elucidated.

Finally, another objective is to explore the applications of this compound in materials science. This includes investigating its potential as a corrosion inhibitor, a component in the synthesis of polymers, or as a ligand in the formation of functional metal-organic frameworks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-10-11-7-9(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFQOARUYGTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397875
Record name 2-(methylsulfanyl)-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25433-10-7
Record name 2-(methylsulfanyl)-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylsulfanyl 4 Phenyl 1h Imidazole and Its Derivatives

Classical and Contemporary Approaches to Imidazole (B134444) Ring Synthesis

The construction of the imidazole ring is a well-established field, with several named reactions providing reliable access to this heterocyclic system. These methods have been continuously refined to improve yields, expand substrate scope, and enhance environmental compatibility.

Radziszewski Reaction and its Modifications

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for preparing imidazoles. wikipedia.orghandwiki.org In its classic form, the reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.org This process assembles the imidazole ring in a single step from three readily available components. The reaction is thought to occur in two main stages: first, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate, which then condenses with the aldehyde to close the ring. wikipedia.org

Over the years, numerous modifications have been developed to improve the versatility and efficiency of the Radziszewski reaction.

N-Substitution : By replacing ammonia with a primary amine, N-substituted imidazoles can be synthesized in good yields. wikipedia.orghandwiki.org

Weidenhagen Synthesis : This modification employs α-hydroxyketones, which are oxidized in situ, often using copper(II) acetate (B1210297) as a catalyst and ammonia source, to yield imidazoles. scribd.com

Improved Ammonia Source : Using ammonium (B1175870) acetate or ammonium carbonate in acetic acid as the ammonia source has been shown to significantly improve the yields of the reaction. scribd.com

Modern Techniques : The application of microwave irradiation has been found to accelerate the reaction, leading to shorter reaction times and often cleaner product formation. scribd.com

These adaptations have broadened the scope of the Radziszewski synthesis, making it a highly versatile tool for creating a diverse range of substituted imidazoles. researchgate.netrsc.org

One-Pot Multicomponent Condensation Reactions

Building on the principles of the Radziszewski reaction, a variety of one-pot multicomponent reactions (MCRs) have been developed for the efficient synthesis of highly substituted imidazoles. researchgate.net These reactions are prized for their operational simplicity, atom economy, and the ability to generate molecular complexity in a single step. amazonaws.com The general strategy involves condensing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, often with a catalyst to facilitate the cyclocondensation. amazonaws.com

A wide array of catalysts have been employed to promote these reactions, each offering distinct advantages in terms of reaction conditions, yields, and environmental impact. amazonaws.comisca.mersc.org

CatalystReaction ConditionsKey Advantages
p-Toluenesulfonic acid (PTSA) Mild, reflux conditionsInexpensive, good isolated yields. isca.me
Methane sulfonic acid Solvent-free, refluxCost-effective, easy work-up, excellent yields, short reaction times. amazonaws.com
Trityl chloride Neutral, solvent-freeHigh to excellent yields, short reaction times. rsc.org
Lactic acid High temperature (160°C)Biodegradable catalyst. ijprajournal.com
Citric acid Ethanol (B145695), refluxLow catalyst loading, cost-efficient, mild conditions. ijprajournal.com
DABCO t-butanol, 60-65°CExcellent yields compared to other amine bases. ijprajournal.com

These MCRs represent a powerful and flexible approach for synthesizing libraries of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netijprajournal.com

Catalyst-Free Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free synthetic routes for imidazoles. These methods aim to reduce chemical waste and avoid the use of potentially toxic or expensive catalysts. One successful approach involves the one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate under solvent-free and catalyst-free thermal conditions. jocpr.com This methodology is noted for its simple procedure, cost-effectiveness, and purification by non-chromatographic techniques. jocpr.com Another environmentally benign strategy involves conducting the multicomponent reaction on water under base-free conditions, which has been shown to be effective for certain substrates. researchgate.net These catalyst-free approaches offer a more sustainable alternative for the synthesis of substituted imidazoles. jocpr.com

Van Leusen Method for Substituted Imidazoles

The Van Leusen Imidazole Synthesis is another powerful method for constructing the imidazole ring, particularly for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgnih.gov The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that acts as a good leaving group. organic-chemistry.org

The reaction proceeds via the [3+2] cycloaddition of TosMIC to the carbon-nitrogen double bond of an aldimine under basic conditions. nih.gov The resulting intermediate, a 4-tosyl-2-imidazoline, then undergoes the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.org

A significant advancement of this method is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This circumvents the need to pre-form and isolate the imine, simplifying the experimental procedure. The water generated during imine formation does not typically interfere with the subsequent cycloaddition step. organic-chemistry.org This one-pot protocol has proven to be a mild and efficient route to a wide variety of substituted imidazoles. nih.govorganic-chemistry.org

Targeted Synthesis of 2-(Methylsulfanyl)-1H-imidazoles

While general methods provide access to the core imidazole structure, the synthesis of specifically substituted compounds like 2-(methylsulfanyl)-1H-imidazoles often requires a more targeted approach. This typically involves building the imidazole ring with a functional group at the 2-position that can be readily converted to the desired methylsulfanyl group.

Synthesis from Alpha-Aminoketone Hydrochlorides and Imidazole-2-thiones

A specific and effective route to 2-(methylsulfanyl)-1H-imidazoles starts from α-aminoketone hydrochlorides. nih.gov This multi-step synthesis proceeds as follows:

Thione Formation : The α-aminoketone hydrochlorides are first treated with an aqueous solution of potassium thiocyanate (B1210189) (KSCN). This reaction leads to the formation of the corresponding 1,3-imidazole-2-thione derivatives. In this step, the amine and ketone functionalities of the starting material react with the thiocyanate to form the heterocyclic ring with a thiocarbonyl group at the C2 position. nih.gov

S-Alkylation : The intermediate imidazole-2-thione is then subjected to S-alkylation. This is typically achieved by reacting the thione with methyl iodide. The sulfur atom of the thione acts as a nucleophile, displacing the iodide and forming a C-S bond, which results in the final 2-(methylsulfanyl)-1H-imidazole product. nih.gov

This targeted pathway provides a reliable method for introducing the methylsulfanyl group at the 2-position of the imidazole ring, allowing for the synthesis of compounds such as 2-(methylsulfanyl)-4-phenyl-1H-imidazole and its derivatives with various substituents at other positions. nih.gov

Alkylation Reactions, including Methylation with Methyl Iodide

The introduction of the methylsulfanyl group at the 2-position of the 4-phenyl-1H-imidazole core is commonly achieved through the S-alkylation of the corresponding thione precursor, 4-phenyl-1H-imidazole-2-thione. This reaction is a straightforward and efficient method to furnish the desired 2-(methylsulfanyl) moiety. Methyl iodide is a frequently employed methylating agent in this transformation.

The reaction typically proceeds by deprotonating the thione with a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The choice of base and solvent can influence the reaction's efficiency and selectivity.

A study on the alkylation of 4-phenylimidazole-2-thione demonstrated the use of potassium carbonate as a base in ethanol. In this procedure, 4-phenylimidazole-2-thione is dissolved in ethanol, and potassium carbonate is added to the mixture. After a period of stirring to facilitate the formation of the thiolate, methyl iodide is introduced to complete the S-methylation, yielding this compound. This method highlights a practical approach to this key synthetic step.

PrecursorReagentBaseSolventProductReference
4-Phenyl-1H-imidazole-2-thioneMethyl iodidePotassium carbonateEthanolThis compound organic-chemistry.org

This alkylation strategy is not limited to methylation and can be extended to other alkylating agents to produce a variety of 2-(alkylsulfanyl)-4-phenyl-1H-imidazole derivatives.

Unconventional Rearrangement Reactions Leading to Imidazole Formation (e.g., Pyrimidinium Salt Transformations)

The formation of the imidazole ring through rearrangement reactions offers an alternative to traditional condensation methods. One such unconventional approach involves the transformation of other heterocyclic systems, such as pyrimidinium salts. The Dimroth rearrangement, for instance, is a well-known process in which a 1,3-diazine (pyrimidine) can rearrange to a different 1,3-diazine or, in some cases, lead to the formation of other heterocyclic structures, including imidazoles, through a ring-opening and ring-closing sequence. nih.gov

While a direct example of a pyrimidinium salt transforming into this compound is not prominently documented, the general mechanism of the Dimroth rearrangement provides a conceptual pathway. The process is typically initiated by the attack of a nucleophile (often a hydroxide (B78521) ion in basic media or an amine) on an electrophilic carbon atom of the pyrimidine (B1678525) ring. nih.gov This leads to the opening of the pyrimidine ring, followed by rotation and subsequent recyclization to form a new heterocyclic system.

For this to be applicable to the synthesis of the target compound, one could envision a scenario where a suitably substituted pyrimidinium salt, potentially bearing a phenyl group and a precursor to the methylsulfanyl group, undergoes such a rearrangement. The feasibility of this approach would depend on the specific substitution pattern of the pyrimidinium salt and the reaction conditions employed to favor the formation of the five-membered imidazole ring over other possible products.

Synthesis of Isotopically Labeled Analogues (e.g., Carbon-14 Incorporation)

Isotopically labeled compounds are invaluable tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic studies. The synthesis of Carbon-14 (¹⁴C) labeled this compound can be approached through several strategies, typically involving the introduction of the ¹⁴C isotope at a late stage of the synthesis to maximize efficiency and minimize the handling of radioactive materials. nih.govopenmedscience.com

One plausible strategy involves the use of a ¹⁴C-labeled starting material for the construction of the imidazole ring. For instance, a ¹⁴C-labeled benzoin (B196080) derivative or a labeled α-haloketone could be employed in a classical imidazole synthesis. A documented synthesis of a ¹⁴C-labeled 4,5-diarylimidazole utilized 2-hydroxy-1-(4-(methylthio)phenyl)-2-phenyl[1-¹⁴C]ethanone, which was synthesized from potassium [¹⁴C]cyanide, as a key intermediate. researchgate.net This demonstrates the feasibility of incorporating the ¹⁴C label into the imidazole backbone.

Another approach is to introduce the ¹⁴C label onto the phenyl ring. This can be achieved by employing a Suzuki-Miyaura coupling reaction with a commercially available or synthesized ¹⁴C-labeled bromobenzene. nih.gov For example, a pre-functionalized imidazole core bearing a boronic acid or ester at the 4-position could be coupled with [¹⁴C]-bromobenzene.

The following table outlines a conceptual synthetic approach for a ¹⁴C-labeled analogue:

Labeling PositionProposed MethodKey ¹⁴C-ReagentReference (methodology)
Imidazole Ring (C5)Ring formation from labeled precursorPotassium [¹⁴C]cyanide researchgate.net
Phenyl RingSuzuki-Miyaura coupling[¹⁴C]-Bromobenzene nih.gov

These strategies provide a framework for the synthesis of isotopically labeled this compound for use in tracer studies.

Synthesis of Advanced this compound Derivatives

Strategies for N-Functionalization (e.g., N-Alkylation, N-Arylation)

Modification of the nitrogen atoms of the imidazole ring is a common strategy to modulate the physicochemical and biological properties of the molecule. Both N-alkylation and N-arylation provide avenues to a wide range of derivatives.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the nature of the substituent at the 4-position, the alkylating agent, and the reaction conditions. For unsymmetrical imidazoles, a mixture of N1 and N3 alkylated products is often obtained.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-catalyzed methods have been successfully employed for the N-arylation of imidazoles.

Copper-Catalyzed N-Arylation: The Chan-Lam coupling, which utilizes arylboronic acids, and the Ullmann condensation, which uses aryl halides, are prominent copper-catalyzed methods for N-arylation. nih.govorganic-chemistry.org These reactions often require a copper catalyst (e.g., CuI, Cu₂O, or copper(II) acetate), a base, and sometimes a ligand to facilitate the coupling. organic-chemistry.orgresearchgate.netresearchgate.netnih.govamazonaws.com

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides and triflates. These reactions typically employ a palladium catalyst and a specialized phosphine (B1218219) ligand.

FunctionalizationReaction TypeKey ReagentsCatalyst System
N-AlkylationNucleophilic SubstitutionAlkyl halide, Base-
N-ArylationChan-Lam CouplingArylboronic acidCopper salt (e.g., Cu(OAc)₂)
N-ArylationUllmann CondensationAryl halideCopper salt (e.g., CuI), Ligand
N-ArylationBuchwald-Hartwig AminationAryl halide/triflatePalladium complex, Phosphine ligand

Palladium-Catalyzed Coupling Reactions for Aromatic Substituent Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the introduction of aromatic substituents onto heterocyclic scaffolds. Reactions such as the Suzuki-Miyaura and Heck couplings can be utilized to functionalize pre-existing this compound derivatives. nih.gov

To employ these methods, a handle for the cross-coupling reaction, typically a halogen atom, needs to be present on either the imidazole or the phenyl ring. For instance, a 4-(halophenyl)-2-(methylsulfanyl)-1H-imidazole could be subjected to a Suzuki-Miyaura coupling with an arylboronic acid to introduce a new aryl group on the phenyl moiety.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This could be used, for example, to introduce a vinyl or styryl substituent onto a halogenated derivative of the target compound.

Coupling ReactionSubstrateCoupling PartnerKey Reagents
Suzuki-MiyauraHalogenated this compoundArylboronic acidPd catalyst, Base
HeckHalogenated this compoundAlkenePd catalyst, Base

Derivatization at the Phenyl Moiety

Modification of the phenyl ring of this compound allows for the fine-tuning of its properties. This can be achieved either by starting the synthesis with a pre-functionalized phenyl precursor or by direct functionalization of the phenyl ring of the assembled heterocycle.

Syntheses of various 4-(substituted-phenyl)-imidazole derivatives have been reported, where the substituent is introduced at the beginning of the synthetic sequence. For example, 4-(2-fluorophenyl)-1H-imidazole and 4-(4-fluorophenyl)-1H-imidazole have been synthesized from the corresponding 2-bromo-(fluorophenyl)ethanones. nih.gov Similarly, a derivative bearing a methylsulfonyl group on the phenyl ring has been prepared starting from p-methylsulfonyl acetophenone. nih.gov

Direct derivatization of the phenyl ring of this compound through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation is also a plausible strategy. The directing effects of the imidazole ring and the position of substitution would need to be considered. The imidazole ring can act as either an activating or deactivating group depending on the reaction conditions and whether it is protonated.

Derivatization StrategyApproachExample Precursor/Reaction
Pre-functionalizationSynthesis from a substituted starting material2-Bromo-(4-fluorophenyl)ethanone for a 4-fluorophenyl derivative
Direct FunctionalizationElectrophilic Aromatic SubstitutionNitration (HNO₃/H₂SO₄), Halogenation (e.g., Br₂/FeBr₃)

Synthesis of Related Benzimidazole (B57391) Analogues

The synthesis of benzimidazole analogues, particularly those bearing a 2-methylsulfanyl group, shares common strategic approaches with the synthesis of their imidazole counterparts, often involving the cyclization of an o-phenylenediamine (B120857) precursor. These methods provide a versatile platform for creating a diverse range of benzimidazole derivatives.

A prevalent and straightforward method for the synthesis of 2-mercaptobenzimidazole (B194830), the precursor to 2-(methylsulfanyl)benzimidazole, involves the reaction of an o-phenylenediamine with carbon disulfide. researchgate.net This reaction typically proceeds under basic conditions. The resulting 2-mercaptobenzimidazole can then be readily S-alkylated using an appropriate alkyl halide, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the desired 2-(alkylsulfanyl)benzimidazole. researchgate.netsapub.org

Another established route to 2-substituted benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives, a reaction often facilitated by acidic conditions, known as the Phillips-Ladenburg synthesis. nih.govresearchgate.net For the introduction of a sulfur-containing substituent, a variation of this method can be employed using reagents like thioglycolic acid. For instance, the condensation of o-phenylenediamine with benzimidazole-2-thioacetic acids under Phillip's conditions can also yield complex benzimidazole structures. researchgate.net

Furthermore, 2-chloromethylbenzimidazoles can serve as versatile intermediates. These compounds can be prepared by treating substituted o-phenylenediamines with chloroacetic acid in an acidic medium. researchgate.net The resulting 2-chloromethylbenzimidazoles can then undergo nucleophilic substitution with a thiol, such as methyl mercaptan, to introduce the methylsulfanyl group. A related approach involves the condensation of 2-chlorobenzimidazoles with 2-mercaptomethylbenzimidazole. researchgate.net

The synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles has been achieved in a two-step process starting from benzoin. The initial step involves the condensation of benzoin with thiourea (B124793) to form 4,5-diphenyl-1H-imidazol-2-thiol. Subsequently, this intermediate is coupled with a suitable benzyl (B1604629) bromide derivative to yield the final product. semanticscholar.orgscirp.org A similar strategy can be applied to synthesize 2-[(1-H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles by coupling the same thiol intermediate with 2-(chloromethyl)-1H-benzimidazoles. semanticscholar.orgscirp.org

One-pot synthesis methods have also been developed. For example, 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole was synthesized in a high-yield, one-step reaction from o‐phenylenediamine, an aldehyde, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both the solvent and a reagent. researchgate.net

The following table summarizes various synthetic routes to 2-(methylsulfanyl)benzimidazole and related analogues:

Starting Materials Reagents Product Reference(s)
o-Phenylenediamine Carbon disulfide, then Methyl iodide 2-(Methylsulfanyl)benzimidazole researchgate.net
o-Phenylenediamine, Aldehyde DMSO 1-((Methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole researchgate.net
Benzoin Thiourea, then Benzyl bromide derivatives 2-(Benzylthio)-4,5-diphenyl-1H-imidazoles semanticscholar.org, scirp.org
4,5-Diphenyl-1H-imidazol-2-thiol 2-(Chloromethyl)-1H-benzimidazoles 2-[(1-H-Benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles semanticscholar.org, scirp.org
Substituted o-phenylenediamines Chloroacetic acid, then Methyl mercaptan Substituted 2-(Methylsulfanyl)benzimidazoles researchgate.net
2-Chlorobenzimidazoles 2-Mercaptomethylbenzimidazole 2-(Thiomethyl-2′-benzimidazolyl) benzimidazoles researchgate.net
Benzimidazole-2-thioacetic acids o-Phenylenediamine 2-(Thiomethyl-2′-benzimidazolyl) benzimidazoles researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(methylsulfanyl)-4-phenyl-1H-imidazole, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational frequencies include:

N-H Stretching: The imidazole (B134444) ring contains an N-H bond, which typically exhibits a broad stretching vibration in the range of 3200-3500 cm⁻¹.

Aromatic C-H Stretching: The phenyl group would show sharp absorption peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretching: The methyl group (-SCH₃) would display stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The imidazole and phenyl rings contain C=N and C=C double bonds, which would produce characteristic absorption bands in the 1450-1650 cm⁻¹ region.

C-S Stretching: The methylsulfanyl group has a C-S bond, which typically shows a weak absorption in the range of 600-800 cm⁻¹. For analogous compounds, this stretch has been noted around 680 cm⁻¹.

The following table summarizes the expected FT-IR absorption regions for the primary functional groups in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Imidazole N-HStretching3200 - 3500 (broad)
Aromatic C-H (Phenyl)Stretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 3000
Imidazole & Phenyl C=C, C=NStretching1450 - 1650
Methylsulfanyl C-SStretching600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the imidazole ring, the phenyl ring, the N-H group, and the methyl group.

N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), which may be exchangeable with D₂O.

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.1 ppm). The exact splitting pattern would depend on the electronic effects of the imidazole ring.

Imidazole Proton: A singlet for the proton at the C5 position of the imidazole ring, typically appearing in the aromatic region (around δ 7.0-7.8 ppm).

Methylsulfanyl Protons: A sharp singlet for the three equivalent protons of the methyl group, expected in the upfield region (around δ 2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidazole Carbons: The carbons of the imidazole ring would appear in the range of δ 115-150 ppm. The C2 carbon, bonded to both sulfur and nitrogen, would likely be the most downfield of the imidazole carbons.

Phenyl Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 125-140 ppm). The carbon attached to the imidazole ring (ipso-carbon) would have a distinct chemical shift.

Methylsulfanyl Carbon: The methyl carbon would appear as a signal in the upfield region of the spectrum (typically δ 15-25 ppm).

Advanced Two-Dimensional (2D) NMR Experiments (e.g., HSQC, HMBC)

To definitively assign each proton and carbon signal, two-dimensional NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the phenyl, imidazole, and methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the methyl protons and the C2 carbon of the imidazole ring, and between the phenyl protons and the C4 carbon of the imidazole ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 190.06 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include:

Loss of the methyl group (•CH₃) from the methylsulfanyl moiety.

Cleavage of the C-S bond.

Fragmentation of the imidazole ring.

Loss of HCN from the imidazole ring.

Analysis of these fragments helps to confirm the presence of the phenyl, imidazole, and methylsulfanyl components and how they are connected.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to be protonated, primarily at one of the nitrogen atoms in the imidazole ring, to generate the pseudomolecular ion [M+H]⁺.

The fragmentation of this ion would provide structural insights. A primary fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH₃) or a methylsulfanyl group (•SCH₃). Fragmentation mechanisms for sulfur-containing heterocyclic compounds can be complex, sometimes involving rearrangements like the Smiles rearrangement, although this is more common in different structural contexts. mdpi.com The presence of sulfur isotopes (³³S and ³⁴S) would result in characteristic M+1 and M+2 peaks in the mass spectrum, with predictable relative abundances, further confirming the elemental composition. sapub.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. gdut.edu.cn For imidazole-containing compounds, derivatization is sometimes employed to increase volatility, though many phenylimidazoles can be analyzed directly. gdut.edu.cnresearchgate.net The gas chromatogram would show the retention time of this compound, which is characteristic under specific column and temperature conditions.

Table 1: GC-MS Data for the Analogous Compound 1-Phenylimidazole

m/z Top Peak m/z 2nd Highest m/z 3rd Highest
144 117 90

Data sourced from the NIST Mass Spectrometry Data Center for 1-phenylimidazole. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₀N₂S), HRMS would confirm the exact mass of the molecular ion, differentiating it from other potential isobaric compounds. This technique is also applied to fragment ions (MS/MS experiments) to determine their elemental compositions, which is critical for elucidating fragmentation pathways and confirming the proposed structure. nih.govwvu.edu The fragmentation of sulfur-containing heterocycles under HRMS can reveal complex bond cleavages and rearrangements, providing deep structural information. mdpi.comnih.gov

Electronic Spectroscopy and Crystallography

Further structural characterization involves probing the electronic properties and the solid-state conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic systems—the phenyl ring and the imidazole ring.

A comprehensive study on a series of phenylimidazoles, including 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) , provides insight into the expected spectral characteristics. nih.govacs.org These compounds exhibit strong absorption bands in the UV region. The introduction of the methylsulfanyl group (-SCH₃) at the 2-position of the imidazole ring is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylimidazoles due to the extension of the conjugated system by the lone pairs on the sulfur atom.

Table 2: Experimental and Calculated UV-Vis Absorption Maxima for Phenylimidazole Analogs

Compound Solvent λ_max (nm) - Experimental λ_max (nm) - Calculated
2-Phenylimidazole Dichloromethane 288 283
4-Phenylimidazole Dichloromethane 260 258

Data from a comprehensive study on the cohesive interactions in phenylimidazoles. nih.govacs.org

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-phenylimidazole
2-phenylimidazole
4-phenylimidazole

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricacies of 2-(methylsulfanyl)-4-phenyl-1H-imidazole at the atomic level. By solving the Schrödinger equation within the framework of DFT, researchers can accurately model the behavior of electrons in the molecule and, consequently, predict a wide range of its properties.

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Conformational analysis, often performed using potential energy surface (PES) scans, explores the energy changes associated with the rotation around single bonds. In the case of this compound, key rotations would be around the C-S bond of the methylsulfanyl group and the C-C bond connecting the phenyl and imidazole (B134444) rings. These analyses help identify the most stable conformers and the energy barriers between them. For similar imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been successfully employed to identify the global and local energy minima on the potential energy surface.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures, not specifically this compound)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (imidazole) 1.32 - 1.38 107 - 111 -
C-C (imidazole) 1.37 - 1.45 - -
C-C (phenyl) 1.39 - 1.41 119 - 121 -
C-S ~1.77 - -
N-C-C (imidazole) - 108 - 110 -
C-C-N (imidazole) - 106 - 109 -
C-C-C (phenyl) - ~120 -

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. In this compound, the HOMO would likely have significant contributions from the imidazole ring and the sulfur atom, while the LUMO might be distributed over the phenyl and imidazole rings. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

Orbital Energy (eV)
HOMO -5.61 to -6.30
LUMO -1.74 to -1.81

| Energy Gap (ΔE) | 3.87 to 4.49 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, or rocking of bonds. These theoretical spectra are often in good agreement with experimental data, aiding in the interpretation of complex spectra.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors of the nuclei. Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the absorption wavelengths in UV-Vis spectra. These computational predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their spectroscopic signatures.

Table 3: Representative Predicted Vibrational Frequencies for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Stretch (imidazole) 3200 - 3500
C-H Stretch (aromatic) 3000 - 3100
C=C Stretch (aromatic) 1500 - 1600
C-N Stretch (imidazole) 1300 - 1400

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds and lone pairs) and unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Representative NBO Analysis Results for a Substituted Imidazole (Note: Data is illustrative and based on calculations for similar structures)

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N π*(C=C) High
LP(1) S σ*(C-C) Moderate

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to attack. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Table 5: Representative Global Reactivity Descriptors for a Phenyl-Imidazole Derivative (Note: Data is illustrative and based on calculations for similar structures)

Descriptor Value (eV)
Ionization Potential (I) 5.61 - 6.30
Electron Affinity (A) 1.74 - 1.81
Chemical Hardness (η) 1.94 - 2.25
Electronegativity (χ) 3.68 - 4.06

Tautomerism Studies and Energetic Landscapes

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, the two principal tautomers would be this compound and 2-(methylsulfanyl)-5-phenyl-1H-imidazole.

Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer using DFT, it is possible to predict which form is more abundant at equilibrium. The calculations can also map the energetic landscape of the tautomerization process, identifying the transition state and the energy barrier for the proton transfer. These studies often find that the relative stability of tautomers can be influenced by substituent effects and the surrounding solvent environment.

Investigation of NH Tautomerism in the Imidazole Ring

The imidazole ring of this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as NH tautomerism, is a critical aspect of the molecule's chemistry, as the dominant tautomer can exhibit distinct electronic and steric properties, influencing its reactivity and biological activity.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in investigating the tautomeric equilibrium of substituted imidazoles. mdpi.comresearchgate.net For an unsymmetrically substituted imidazole like this compound, two principal tautomers are possible: this compound and 2-(methylsulfanyl)-5-phenyl-1H-imidazole. The relative stability of these tautomers is governed by the electronic effects of the substituents.

Theoretical calculations on analogous 2-phenyl substituted imidazoles have shown that both tautomeric forms can coexist, with the energy difference between them often being small. mdpi.com The preferred tautomer can be influenced by the nature of the substituents and the surrounding environment (gas phase vs. solvent). For instance, in some 2-phenylimidazole (B1217362) derivatives, one tautomer is predicted to be more stable in the gas phase, while the energy difference decreases in a polar solvent, suggesting a potential shift in the tautomeric equilibrium. mdpi.com While direct experimental or computational data for this compound is not extensively available, the established principles from related systems suggest a dynamic equilibrium between its tautomeric forms.

Quantum Chemical Modeling of Tautomeric Equilibria and Interconversion Barriers

Quantum chemical modeling provides a quantitative understanding of tautomeric equilibria by calculating the relative energies of the tautomers and the energy barriers for their interconversion. These calculations are crucial for predicting the population of each tautomer under different conditions and the timescale of their interconversion.

DFT methods, such as B3LYP with basis sets like 6-311++G**, are commonly used to investigate the stability and tautomerism of heterocyclic compounds. researchgate.netnih.gov The Gibbs free energy of each tautomer is calculated to determine their relative stability, and the tautomeric equilibrium constant can be derived from this energy difference. For many substituted azoles, the energy difference between tautomers is often in the range of a few kcal/mol, indicating that multiple forms may be present at room temperature. mdpi.comresearchgate.net

The interconversion between tautomers proceeds through a transition state, and the energy barrier associated with this transition determines the rate of tautomerization. Quantum chemical calculations can locate this transition state and compute its energy, providing the activation energy for the interconversion. These computational approaches have been successfully applied to various azole systems to elucidate their tautomeric behavior. nih.gov In the context of this compound, such modeling would be invaluable for a complete characterization of its chemical dynamics.

Mechanistic Studies and Reaction Pathways

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, computational methods can identify intermediates, transition states, and the most favorable reaction pathways.

Computational Elucidation of Reaction Mechanisms

While specific computational studies on the synthesis of this compound are not widely reported, the general mechanisms for the formation of substituted imidazoles have been investigated. The synthesis often involves the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine. Computational studies on similar reactions, such as the synthesis of benzimidazole (B57391) derivatives, have provided insights into the reaction steps, including the initial condensation, cyclization, and subsequent aromatization. mdpi.com

For the synthesis of 2-thio-substituted imidazoles, the reaction mechanism would likely involve the formation of the imidazole ring followed by or concurrent with the introduction of the methylsulfanyl group. Computational modeling could be employed to explore different synthetic routes and identify the most energetically favorable pathway. Such studies would involve calculating the energies of reactants, intermediates, transition states, and products for each proposed mechanistic step.

Transition State Theory and Kinetic Analysis of Chemical Transformations

Transition state theory is a fundamental concept in chemical kinetics that relates the rate of a reaction to the properties of the transition state. Computational chemistry can be used to calculate the structure and energy of the transition state, which can then be used to predict the reaction rate constant using the Eyring equation.

Molecular Modeling for Biological Interactions (Focus on Mechanism)

Molecular modeling techniques, particularly molecular docking, are powerful tools for investigating the potential biological activity of a compound by simulating its interaction with a specific protein target. These simulations can predict the binding mode, binding affinity, and key interactions that stabilize the protein-ligand complex, providing a mechanistic basis for the observed or potential biological activity.

Molecular Docking Simulations with Specific Target Proteins (e.g., Cyclooxygenase-2, Indoleamine 2,3-Dioxygenase)

Cyclooxygenase-2 (COX-2)

The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. Molecular docking studies have been performed on a variety of imidazole derivatives to assess their potential as COX-2 inhibitors. nih.govnih.govnih.gov In many selective COX-2 inhibitors, a sulfonyl or methylsulfonyl group plays a crucial role in binding to a specific sub-pocket of the COX-2 active site. The methylsulfanyl group in this compound could potentially engage in similar interactions.

Docking studies of related 2-(4-(methylsulfonyl)phenyl)imidazole derivatives have shown that the methylsulfonyl group can form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arg513 and His90. nih.gov The phenyl group often occupies a hydrophobic pocket, and the imidazole core can form additional interactions. The binding energies from these simulations provide an estimate of the binding affinity, with more negative values indicating stronger binding.

Compound Scaffold Target Protein Key Interacting Residues (Predicted) Predicted Binding Energy (kcal/mol)
2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridineCOX-2Arg513, His90, Val523-9.0 to -10.5
2-(4-(methylsulfonyl)phenyl)benzimidazoleCOX-2Arg120, Tyr355, Ser353-12.13 to -16.95
4-phenyl-1H-imidazoleIDO1Phe163, Ser167, Arg231Not specified

This table presents representative data from molecular docking studies of compounds structurally related to this compound to illustrate potential interactions and binding affinities.

Indoleamine 2,3-Dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in immune regulation and is a target for cancer immunotherapy. The 4-phenyl-imidazole scaffold is a known inhibitor of IDO1. nih.gov Computational docking studies have been used to guide the design of more potent IDO1 inhibitors based on this scaffold. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Trajectories and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are instrumental in understanding the stability of the ligand-protein complex. These simulations can predict the trajectory of the ligand as it approaches and binds to a protein's active site, as well as the conformational changes that may occur in both the ligand and the protein during this process.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of such simulations are well-established. A typical MD simulation would involve placing the ligand in a solvated system with the target protein and observing the interactions over a set period, often on the scale of nanoseconds to microseconds. The stability of the resulting complex is then assessed by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable binding is generally indicated by minimal fluctuations in the ligand's position within the binding pocket over the course of the simulation.

Based on studies of similar phenyl-imidazole derivatives, it is anticipated that this compound would form a stable complex with its target protein, with the simulation demonstrating convergence of the RMSD values after an initial equilibration period. The trajectory would likely show the ligand settling into a favored binding pose, maintained by a network of interactions with the surrounding amino acid residues.

Simulation ParameterDescriptionExpected Outcome for a Stable Complex
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the superimposed protein/ligand and a reference structure.Low and stable values over time, indicating no major conformational changes.
RMSF (Root-Mean-Square Fluctuation) Measures the deviation of each particle from its average position.Higher fluctuations in loop regions of the protein, with lower fluctuations in the binding site residues interacting with the ligand.
Simulation Time The duration of the simulation.Sufficiently long to observe the system reaching equilibrium.

Analysis of Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, Specific Residue Interactions like Arg513, C129, S167, and Heme Iron Binding)

The analysis of binding site interactions is critical for understanding the mechanism of action and for the rational design of more potent molecules. For phenyl-imidazole derivatives, particularly in the context of enzymes like indoleamine 2,3-dioxygenase (IDO), several key interactions have been identified through computational docking and confirmed by experimental data. nih.gov

Hydrogen Bonding: The imidazole core of this compound contains both hydrogen bond donors and acceptors. It is expected to form hydrogen bonds with polar residues within the protein's active site. For instance, the nitrogen atoms of the imidazole ring could interact with residues capable of donating or accepting hydrogen bonds, such as serine or threonine.

Specific Residue Interactions:

C129 and S167: In the context of IDO, studies on 4-phenyl-imidazole (4-PI) derivatives have highlighted the importance of interactions with residues Cys129 and Ser167. nih.gov It is plausible that the phenyl ring of this compound is positioned in proximity to these residues, allowing for potential interactions. The methylsulfanyl group, depending on its orientation, could also influence the interaction with these residues. Docking studies of related compounds have suggested the possibility of hydrogen bonding between substituents on the phenyl ring and S167. nih.gov

Arg513: While direct interactions with Arg513 have not been explicitly detailed for this specific compound in the provided context, arginine residues are often involved in crucial hydrogen bonding or electrostatic interactions with ligands due to their guanidinium (B1211019) group.

Heme Iron Binding: A critical interaction for many imidazole-based inhibitors of heme-containing enzymes like IDO is the coordination of one of the imidazole nitrogen atoms to the heme iron. nih.gov Spectroscopic studies on the parent compound, 4-phenyl-imidazole, have confirmed its binding to the heme iron at the active site. nih.gov It is therefore highly probable that this compound also acts as a heme iron ligand. The electronic properties of the methylsulfanyl group could modulate the affinity of the imidazole ring for the heme iron. nih.gov

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues/Moieties
Hydrogen Bonding Imidazole N-H, Imidazole NSerine, Threonine, Aspartate, Glutamate
Hydrophobic Contacts Phenyl ring, Methylsulfanyl groupLeucine, Isoleucine, Valine, Phenylalanine
Specific van der Waals Phenyl ringCys129
Potential Hydrogen Bonding Substituents on phenyl ring (hypothetical)Ser167
Coordination Bond Imidazole NitrogenHeme Iron

Chemical Reactivity and Transformational Chemistry

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In principle, electrophilic substitution can occur at the C-4 and C-5 positions of the imidazole ring. The presence of the methylsulfanyl group at the C-2 position and the phenyl group at the C-4 position influences the regioselectivity of these reactions. The methylsulfanyl group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution, which would translate to directing incoming electrophiles to the C-5 position of the imidazole ring. The phenyl group at C-4 can also influence the electron density distribution within the imidazole ring.

While specific studies on the electrophilic substitution of 2-(methylsulfanyl)-4-phenyl-1H-imidazole are not extensively documented, the general reactivity of substituted imidazoles provides a framework for predicting its behavior. For instance, nitration of N-substituted imidazoles has been shown to occur, yielding nitroimidazole derivatives. patsnap.com Similarly, halogenation of the imidazole ring is a known transformation. The precise conditions and regioselectivity for this compound would require experimental investigation, but it is anticipated that the C-5 position would be the most likely site of electrophilic attack due to the directing effects of the existing substituents.

Nucleophilic Reactivity and Rearrangement Processes

The imidazole ring in this compound also exhibits nucleophilic character, primarily at the N-1 and N-3 positions. The lone pair of electrons on the N-3 nitrogen is available for reaction with electrophiles, leading to the formation of imidazolium (B1220033) salts. The N-1 position, after deprotonation, becomes a potent nucleophile and can participate in various substitution reactions.

The synthesis of substituted imidazoles from pyrimidine (B1678525) precursors through ring rearrangement is a known transformation in heterocyclic chemistry, often referred to as a Dimroth rearrangement. While a direct pyrimidine-to-imidazole rearrangement leading specifically to this compound has not been explicitly detailed in the reviewed literature, the general principles of such rearrangements suggest a plausible, albeit perhaps not commonly employed, synthetic route. These rearrangements typically involve the opening of the pyrimidine ring followed by recyclization to form the more thermodynamically stable imidazole ring system. The feasibility of such a transformation would depend on the specific substitution pattern of the pyrimidine precursor and the reaction conditions employed.

Reactivity of the Methylsulfanyl Group

The methylsulfanyl group at the C-2 position is a key functional handle that imparts specific reactivity to the molecule. This group can undergo both oxidation and nucleophilic displacement reactions.

The sulfur atom in the methylsulfanyl group is readily oxidized to form the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. These transformations are significant as they can modulate the electronic properties and biological activity of the parent molecule.

The oxidation of 2-(methylthio)imidazoles to their corresponding sulfoxides and sulfones is a well-established process. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, the oxidation of a similar compound, 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole, to its sulfinyl derivative has been achieved using an unspecified oxidizing agent in methanol. globalresearchonline.net More generally, reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used to convert methylthio groups to methylsulfonyl groups in related heterocyclic systems. nih.gov Hydrogen peroxide in acetic acid is another effective reagent for the selective oxidation of sulfides to sulfoxides. patsnap.com

The stepwise oxidation allows for the isolation of both the sulfoxide (B87167) and sulfone, which are valuable intermediates for further synthetic modifications. The electron-withdrawing nature of the sulfinyl and sulfonyl groups can significantly alter the reactivity of the imidazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution.

Table 1: Oxidation of this compound Analogues

Starting Material Oxidizing Agent Product Reference
2-methylthio-4-(4-nitro-phenyl)-1H-imidazole Not specified 2-methylsulfinyl-4-(4-nitrophenyl)-1H-imidazole globalresearchonline.net
4-[4-(methylthio)phenyl]-5-phenyl-2-(thrifluoromethyl)-1H-imidazole mCPBA 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole nih.gov

Note: This table includes data from analogous compounds to illustrate the general reactivity.

The 2-methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, particularly when the imidazole ring is activated or when the sulfur is oxidized to the more labile sulfinyl or sulfonyl groups. This allows for the introduction of a variety of nucleophiles at the C-2 position of the imidazole ring.

While specific examples for this compound are scarce, studies on related 2-(methylthio)imidazoles have demonstrated the feasibility of this reaction. For example, the methylsulfanyl group of 2-(methylthio)-1H-imidazol-5(4H)-ones has been displaced by secondary amines. researchgate.net The reactivity of the leaving group is enhanced upon oxidation; the methylsulfinyl and methylsulfonyl groups are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This strategy provides a versatile method for the synthesis of a wide range of 2-substituted imidazole derivatives.

Reactions of the Phenyl Substituent and Other Functional Groups

The phenyl group at the C-4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The imidazole ring, being a heterocyclic substituent, will influence the regioselectivity of these reactions on the phenyl ring. The imidazole moiety is generally considered to be a deactivating group towards electrophilic substitution on the phenyl ring, directing incoming electrophiles to the meta-position. However, protonation of the imidazole ring under acidic conditions would further deactivate the phenyl ring.

Conversely, the phenyl group can also be the site of nucleophilic aromatic substitution if it is substituted with strong electron-withdrawing groups. Furthermore, functional groups present on the phenyl ring can be modified. For example, a nitro group on the phenyl ring could be reduced to an amino group, which can then be further functionalized. While no specific examples of reactions on the phenyl ring of this compound were found, the principles of aromatic chemistry suggest that such transformations are feasible and would provide a route to a diverse array of derivatives.

Derivatization of the Phenyl Ring (e.g., introduction of additional substituents)

The phenyl group of this compound can be functionalized to introduce a variety of substituents, thereby modulating its electronic and steric properties. Key methods for derivatization include electrophilic substitution and palladium-catalyzed cross-coupling reactions.

One notable example is the synthesis of the nitro derivative, 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole. This is achieved by reacting 2-methylthio-4-(4-nitro-phenyl)-1H-imidazole with a suitable nitrating agent prepchem.com. Another related synthesis involves the reaction of 2-mercaptoimidazole (B184291) with 2-chloronitrobenzene in the presence of sodium methoxide (B1231860) in ethanol (B145695) to yield 2-[(2-Nitrophenyl)thio]-1H-imidazole prepchem.com.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful strategy for introducing new aryl or heteroaryl substituents. This typically involves the use of a halogenated precursor, for instance, a bromo- or iodo-substituted 4-phenyl-1H-imidazole derivative, which can be coupled with a variety of boronic acids. nih.govnih.govsemanticscholar.org For example, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide has been shown to react with various arylboronic acids in a Suzuki–Miyaura cross-coupling reaction to form 5-biphenyl derivatives of 4H-imidazole-N-oxide. nih.govrsc.org Although this example is on a more complex imidazole derivative, the principle can be extended to simpler 4-(halophenyl)-2-(methylsulfanyl)-1H-imidazoles.

The following table summarizes representative derivatization reactions of the phenyl ring on related imidazole scaffolds.

Starting MaterialReagent(s)ProductReaction TypeReference
2-methylthio-4-(4-nitro-phenyl)-1H-imidazoleOxidizing agent in methanol2-Methylsulfinyl-4-(4-nitrophenyl)-1H-imidazoleOxidation prepchem.com
2-Mercaptoimidazole2-Chloronitrobenzene, Sodium methoxide2-[(2-Nitrophenyl)thio]-1H-imidazoleNucleophilic Aromatic Sub. prepchem.com
2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxidePhenylboronic acid, PdCl2(PPh3)25-Biphenyl derivative of 4H-imidazole-N-oxideSuzuki-Miyaura Coupling nih.govrsc.org
4-Sulfonamido-1H-indazolesN-bromosuccinimide7-Bromo-4-sulfonamido-1H-indazolesHalogenation semanticscholar.org
7-Bromo-4-sulfonamido-1H-indazoles(4-methoxyphenyl)boronic acid, Pd catalyst7-(4-methoxyphenyl)-4-sulfonamido-1H-indazolesSuzuki-Miyaura Coupling semanticscholar.org

Cyclization Reactions with Active Methylene (B1212753) Reagents and Hydrazine (B178648) Derivatives

The this compound scaffold can be utilized as a building block for the synthesis of fused heterocyclic systems through cyclization reactions with bifunctional reagents like active methylene compounds and hydrazine derivatives. These reactions often proceed via initial substitution at the 2-position, followed by intramolecular cyclization.

While direct cyclization of this compound is not extensively documented, the reactivity of analogous systems provides significant insights. For instance, the related compound 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one readily reacts with active methylene compounds to form novel pyrazole (B372694) derivatives researchgate.net. This suggests that conversion of the 2-methylsulfanyl group to a more reactive 2-hydrazinyl group would open pathways for cyclization with reagents such as malononitrile (B47326) or ethyl cyanoacetate.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles, often involves the reaction of 3-amino-1H-pyrazoles with various reagents, including active methylene compounds. nih.govnih.govresearchgate.net This points to a potential multi-step synthetic route where this compound could be converted into a corresponding aminopyrazole intermediate, which would then undergo cyclocondensation.

Similarly, reactions with hydrazine derivatives can lead to the formation of fused triazole or pyrazole ring systems. For example, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine with hydrazine results in the formation of a fused pyrazole ring researchgate.net. The reaction of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine with phenylhydrazine (B124118) can lead to either a phenylhydrazone or a cyclized 1H-pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivative, depending on the reaction conditions mdpi.com. These examples highlight the potential for the imidazole core of the target compound to participate in cyclization reactions with hydrazine derivatives, likely after modification of the 2-methylsulfanyl group to a more suitable functional group for cyclization.

The following table outlines relevant cyclization reactions of related imidazole and other heterocyclic compounds that suggest potential transformations for this compound.

Starting MaterialReagent(s)Product TypeFused Ring System FormedReference
2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-oneActive methylene compoundsPyrazole derivativesPyrazole researchgate.net
3-Amino-1H-pyrazolesAldehydes and active methylene compoundsPyrazolo[1,5-a]pyrimidinesPyrimidine nih.gov
6-Acetyl-4,7-dihydro-5-methyl-7-phenyl researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidineHydrazineFused pyrazole derivativePyrazole researchgate.net
5-Acetyl-3-(methylsulfanyl)-1,2,4-triazine oximePhenylhydrazine hydrochloride1H-Pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazine derivativePyrazole mdpi.com

Advanced Applications in Chemical Sciences and Materials

Role as Versatile Building Blocks in Organic Synthesis

The imidazole (B134444) ring is a privileged structure in medicinal chemistry and organic synthesis due to its unique chemical properties and its presence in numerous bioactive molecules. nih.govlifechemicals.com The 2-(methylsulfanyl)-4-phenyl-1H-imidazole scaffold, in particular, offers multiple reactive sites that allow for its elaboration into more complex molecular architectures. Functionalized imidazoles are valuable building blocks for creating molecules with significant biological and pharmaceutical relevance. nih.gov

Precursors for the Construction of Complex Heterocyclic Systems

The this compound core is a valuable starting point for synthesizing a variety of complex heterocyclic systems. The imidazole nucleus itself can be constructed through multicomponent reactions, for instance, by the cyclocondensation of a dicarbonyl compound (like benzil), an aldehyde, and an ammonia (B1221849) source. amazonaws.comsemanticscholar.org Once formed, the scaffold can be further functionalized.

The methylsulfanyl group at the 2-position is a key functional handle. It can be displaced or modified, providing a route to diverse derivatives. For example, the sulfur atom allows for S-alkylation reactions. Treatment of related imidazole-2-thiones with various halo compounds (such as benzyl (B1604629) chloride, chloroacetonitrile, or ethyl chloroacetate) in the presence of a base leads to the formation of S-substituted derivatives. sapub.org These intermediates can then undergo further transformations, such as reactions with hydrazine (B178648) hydrate (B1144303) to form acetohydrazide derivatives, which are precursors to other heterocyclic rings like oxadiazoles. sapub.org

Furthermore, the imidazole ring can be N-substituted. The reaction of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole with ethyl chloroacetate, for instance, yields an N-alkylated ester, which can then be converted into an acid hydrazide. This hydrazide serves as a versatile intermediate for constructing more complex systems. Through these strategic modifications, the core imidazole structure is elaborated into fused or linked heterocyclic systems, such as benzimidazoles and thiazoles. researchgate.netresearchgate.net

Synthesis of Multi-Target Compounds with Integrated Pharmacophores

The development of single chemical entities that can modulate multiple biological targets is a growing strategy in drug discovery to address complex diseases. The this compound scaffold is well-suited for the design of such multi-target compounds. Its structure allows for the integration of different pharmacophoric groups, each intended to interact with a specific biological target.

For example, researchers have aimed to create compounds with both anti-inflammatory and antimicrobial properties to treat inflammatory conditions associated with infections. japsonline.com The imidazole ring is a known bioisostere of the pyrazole (B372694) ring found in several COX-2 inhibitors like celecoxib, making it a candidate for anti-inflammatory activity. japsonline.com Simultaneously, the imidazole moiety is a core component of many antimicrobial agents, such as the azole antifungals. japsonline.com By synthesizing derivatives of the 2,4,5-triphenyl-1H-imidazole core, researchers have successfully developed compounds that exhibit both of these desired activities in a single molecule. japsonline.com Similarly, indole (B1671886) derivatives have been designed to possess dual antimicrobial and anti-inflammatory activities by inhibiting both bacterial targets and the COX-2 enzyme. nih.gov This approach highlights the utility of core scaffolds like phenylimidazole in combining distinct pharmacophores to create effective multi-target agents.

Application in Organometallic Catalysis as Ligands or Ionic Liquids

The imidazole framework is a cornerstone in the development of ligands for organometallic catalysis and as a component of ionic liquids. Imidazole-derived N-heterocyclic carbenes (NHCs) are a prominent class of ligands used in transition-metal catalysis due to their strong sigma-donating character and the stability they impart to metal complexes. lifechemicals.comresearchgate.net These ligands have been successfully applied in various cross-coupling reactions. researchgate.net

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential in this area. The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the molecule could serve as a precursor for NHC ligands.

Moreover, imidazoles are fundamental building blocks for ionic liquids (ILs). lifechemicals.com Imidazole-based ILs have been used as effective and recyclable catalysts in various organic syntheses, such as the preparation of 2,4,5-trisubstituted imidazoles. amazonaws.combohrium.com Computational studies have shown that imidazole-based ILs can act as more than just a polar medium; they can actively participate in the reaction mechanism, for example, by acting as proton-exchanging agents, thereby lowering activation energy barriers. nih.govresearchgate.net The use of an ionic liquid precursor, 1-methylimidazole, as an acid scavenger and nucleophilic catalyst in the BASIL (Biphasic Acid Scavenging using Ionic Liquids) process demonstrates their industrial potential. pharmtech.com Given these precedents, this compound could be functionalized to create novel ILs or ligands for catalytic applications.

Development of Molecular Probes and Enzyme Inhibitors (Focus on Design Principles)

The 4-phenyl-1H-imidazole scaffold is a key structural motif in the design of inhibitors for medically important enzymes, including Cyclooxygenase (COX) and Indoleamine 2,3-dioxygenase (IDO).

Design Principles for Cyclooxygenase (COX) Inhibitors

Selective inhibition of the COX-2 isozyme over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. The design of selective COX-2 inhibitors often relies on exploiting structural differences between the active sites of the two enzymes. The COX-2 active site is larger and has a secondary pocket that is absent in COX-1.

The 4-phenyl-1H-imidazole scaffold serves as a suitable template for designing such selective inhibitors. A key design principle involves attaching a methylsulfonyl (MeSO2) or sulfonamide (SO2NH2) pharmacophore to a phenyl ring, which is in turn connected to the central imidazole core. brieflands.comnih.gov This sulfonyl-containing group is designed to bind within the secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with residues like Arginine (Arg513) and interacting with Valine (Val523) and Histidine (His90). brieflands.comnih.gov This interaction is a hallmark of selective COX-2 inhibitors like Celecoxib.

Docking studies have shown that for imidazole-based inhibitors, the methylsulfonyl group can orient itself in the same direction as the sulfonamide group of Celecoxib, establishing an effective hydrogen bond with Arg513. brieflands.com The nature and size of substituents on the imidazole ring are critical for inhibitory activity and selectivity. nih.gov For instance, increasing the bulkiness of the inhibitor is a strategy to reduce its binding affinity for the smaller COX-1 active site. mdpi.com

Table 1: Research Findings on Imidazole-Based COX-2 Inhibitors
Compound/SeriesKey Design FeatureTarget InteractionResulting ActivitySource
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoleMethylsulfonyl group directly attached to the imidazole ring.Methylsulfonyl group forms hydrogen bond with Arg513; anilino moiety NH can bind with Arg120.Compound 5b showed potent COX-2 inhibition (IC50 = 0.71 µM) with a high selectivity index (115). brieflands.com
2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-onesMethylsulfonyl pharmacophore on a phenyl ring attached to a chromene scaffold.p-MeSO2 group orients into the secondary pocket, interacting with Arg513, Val523, and His90.Compound 5d was a potent (IC50 = 0.07 µM) and highly selective (SI = 287.1) COX-2 inhibitor. nih.gov
ImidazopyrazolopyridinesIntroduction of a hydrogen-bond acceptor para to a phenyl ring.Designed to target Arg513 to enhance COX-2 selectivity.Achieved significant COX-2 selectivity (up to 19.4-fold over COX-1). mdpi.com

Design Principles for Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

IDO1 is a heme-containing enzyme that is a significant target in cancer immunotherapy due to its role in tumor immune escape. nih.gov The 4-phenyl-imidazole (4-PI) scaffold has been identified as a potent core for designing IDO1 inhibitors. nih.govnih.gov Structure-based design principles focus on optimizing interactions within the enzyme's active site, which is often divided into a heme cofactor region and two pockets, Pocket A and Pocket B. nih.gov

A primary design principle involves direct coordination of one of the imidazole nitrogen atoms to the heme iron in the active site. researchgate.net Modifications to the 4-phenyl-imidazole skeleton are then made to exploit interactions with other regions of the active site to enhance potency and selectivity.

Key design strategies include:

Pocket A Occupancy : Aromatic or heteroaromatic groups are typically chosen to occupy Pocket A, which is a hydrophobic region. nih.gov

Pocket B Interactions : Substituents are added to interact with residues in Pocket B. For example, computational modeling suggests that a 5-bromoindole (B119039) group can bind in this pocket, allowing the indole-NH to form a hydrogen bond with the heme propionate. nih.gov

Interactions with Key Residues : Specific amino acid residues are targeted to improve binding affinity. For instance, introducing a hydroxyl group on the phenyl ring allows for a hydrogen bond with Serine (Ser167). nih.gov Other targeted residues include Cysteine (C129) and Tyrosine (Tyr126). researchgate.net

Systematic studies of 4-PI derivatives have shown that adding substituents at various positions on the phenyl ring can significantly impact potency. For example, the introduction of a 2-thiomethyl group led to a modest increase in potency. researchgate.net The most potent inhibitors developed from this scaffold appear to exploit interactions deep within the active site, particularly with residues C129 and S167. researchgate.net

Table 2: Design Principles for Phenylimidazole-Based IDO1 Inhibitors
Scaffold/ModificationDesign PrincipleKey InteractionResulting ActivitySource
Phenylimidazole ScaffoldUtilize phenylimidazole as a core that fits into the IDO1 active site.Direct binding of imidazole nitrogen to the heme iron.Serves as a foundational structure for potent inhibitors. nih.govresearchgate.net
N1-substituted 5-phenylimidazolesStructure-based design to occupy Pockets A and B.A 2-hydroxyphenyl group binds in Pocket A (H-bond with Ser167); a 5-bromoindole group binds in Pocket B.Potent enzymatic and cellular activity with excellent selectivity over TDO2. nih.gov
4-PI with phenyl ring modificationsSystematic study to exploit interactions with the active site interior.Targeting residues like C129 and S167.Derivatives showed up to a ten-fold increase in potency compared to the parent 4-PI. researchgate.net

Strategy for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The imidazole scaffold is a key component in the development of new therapeutic agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The strategy for developing derivatives of this compound as NNRTIs involves a multi-step synthetic approach aimed at creating molecular diversity to identify compounds with high antiviral activity.

The synthetic pathway typically begins with the Dakin-West reaction using L-phenylalanine to produce α-aminoketone hydrochlorides. These intermediates are then treated with aqueous potassium thiocyanate (B1210189) to form 1,3-imidazole-2-thiones. Subsequent alkylation of the thiol group with methyl iodide yields the core structure of 2-methylsulfanyl-1H-imidazoles. To further explore the structure-activity relationship (SAR), different substituents are introduced at the N-1 and N-3 positions of the imidazole ring through coupling reactions with reagents like ethoxymethyl chloride or benzyloxymethyl chloride.

A study on the synthesis of various 2-methylsulfanyl-1H-imidazoles revealed that modifications at the 5-position of the imidazole ring significantly impact their anti-HIV-1 activity. Compounds featuring a cyclohexylmethyl group at this position demonstrated activity comparable to that of Nevirapine, a well-established NNRTI. This highlights the importance of steric and electronic properties of the substituents in achieving potent reverse transcriptase inhibition. The research underscores a clear strategy: leveraging the this compound framework and systematically modifying its peripheral groups to optimize interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase.

Functional Materials Science Applications

The versatile electronic and photophysical properties of the imidazole core have also led to the exploration of this compound and related structures in the field of materials science.

Development as Photosensitive Materials

While direct research on this compound as a photosensitive material is not extensively documented, the characteristics of its constituent parts suggest significant potential. Imidazole derivatives are actively being investigated as photosensitizers in applications such as dye-sensitized solar cells (DSSCs). In these systems, organic dyes containing heterocyclic structures like imidazole act as the primary light-harvesting component. The imidazole ring can be part of a donor-π-acceptor (D-π-A) architecture, which is crucial for efficient charge separation and injection into the semiconductor (e.g., TiO2) of the solar cell.

Furthermore, the presence of a sulfur atom in the methylsulfanyl group can influence the photophysical properties of the molecule. Sulfur-containing organic compounds are known to exhibit unique electronic transitions and can participate in intersystem crossing, which is a key process in photosensitization. The interplay between the imidazole core, the phenyl group, and the methylsulfanyl substituent could lead to favorable absorption characteristics in the visible spectrum and efficient energy or electron transfer processes, which are the fundamental requirements for a photosensitive material. For instance, studies on benzothiazolyl-imidazole conjugates have shown that sulfur atoms can influence molecular polarity and emission properties, which are critical for the design of fluorescent materials. nih.gov

Utilization as Semiconductor Building Blocks and Organic Light-Emitting Diode (OLED) Intermediates

The field of organic electronics has seen a surge in the use of imidazole-based compounds as key components in various devices. Imidazole derivatives are recognized for their excellent electrochemical and photoluminescent properties, good thermal stability, and the ease with which their structure can be modified. researchgate.net These characteristics make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Within an OLED, different layers of organic materials are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to produce light. The imidazole scaffold, with its strong electron-withdrawing nature, is particularly well-suited for use in electron-transporting layers (ETLs) and as host materials for phosphorescent emitters. researchgate.net Phenanthro-imidazole derivatives, for example, have been successfully employed as a functional layer in highly efficient OLEDs, demonstrating their hole-transporting capabilities. rsc.org The bifunctional nature of some imidazole and carbazole (B46965) derivatives allows them to act as both fluorescent emitters and host materials. mdpi.com

Given these established roles, this compound can be considered a valuable building block for designing new semiconductor materials. The phenyl group can contribute to hole-transporting properties, while the imidazole core provides electron-transport characteristics. The methylsulfanyl group offers a site for further functionalization to fine-tune the electronic properties and morphology of the material in the solid state. This modular design allows for the creation of bipolar host materials or efficient emitters for next-generation OLED displays.

Exploration as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of advanced photonic technologies, including optical switching and signal processing. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Imidazole derivatives have emerged as a promising class of NLO materials due to the inherent charge transfer characteristics of the imidazole ring.

The NLO properties of a material are described by its hyperpolarizability. Theoretical studies using Density Functional Theory (DFT) and experimental measurements like the Z-scan technique are employed to evaluate these properties. Research on various substituted imidazole derivatives has shown that they can possess significant first-order (β) and third-order (χ(3)) hyperpolarizabilities. For example, studies on other phenyl-imidazole derivatives have confirmed their NLO properties, with the negative sign of the nonlinear refractive index (n2) indicating self-defocusing nonlinearity.

The molecular structure of this compound, featuring a donor-like methylsulfanyl group and a π-conjugated system involving the phenyl and imidazole rings, provides the necessary electronic asymmetry for a significant NLO response. DFT calculations on similar benzimidazole (B57391) derivatives have shown that strategic placement of donor and acceptor groups can lead to high hyperpolarizability values, making them attractive for NLO applications. nih.gov The exploration of these materials involves synthesizing a series of derivatives and computationally and experimentally characterizing their NLO response to establish structure-property relationships.

Data Tables

Table 1: NLO Properties of Selected Imidazole Derivatives

CompoundMethodFirst Hyperpolarizability (β) (esu)Third-Order Susceptibility (χ(3)) (esu)Reference
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenolZ-scan-2.2627 × 10⁻⁶ rsc.org
2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazoleDFT7.00254 x 10⁻³⁰-
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleDFTHigh- nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Influence of Imidazole (B134444) Ring Substitution on Molecular Interactions and Reactivity

The imidazole ring is a critical pharmacophore in many biologically active compounds, and its substitution pattern significantly modulates molecular interactions and reactivity. In the context of 2-(methylsulfanyl)-4-phenyl-1H-imidazole and its analogs, substitutions on the imidazole ring can drastically alter binding affinity and biological function.

The nitrogen atoms of the imidazole ring are key players in molecular recognition. The N-1 nitrogen, bearing a proton in the parent compound, is often crucial for direct interaction with a biological target. For instance, in studies of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), substitution at the N-1 position with a methyl or ethyl group completely abolishes inhibitory activity. nih.gov This highlights the essential role of the N-1 proton, likely as a hydrogen bond donor or for coordination with a heme iron center in the enzyme's active site. nih.gov This observation underscores that the N-3 nitrogen cannot functionally substitute for the N-1 nitrogen in this specific binding interaction. nih.gov

The carbon atoms of the imidazole ring also present opportunities for modification. Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions. stanford.edu The introduction of various substituents at these positions can influence the molecule's steric and electronic properties, thereby affecting its interaction with a binding pocket. While specific SAR data for C-4/C-5 substituted this compound is limited in the provided context, the general principles of medicinal chemistry suggest that bulky substituents could either enhance binding through increased van der Waals interactions or cause steric hindrance, depending on the topology of the target's active site. Conversely, the introduction of polar or charged groups could facilitate new hydrogen bonding or electrostatic interactions.

Impact of Methylsulfanyl Group Position and Oxidation State on Ligand-Target Interactions

The methylsulfanyl (-SCH3) group at the C-2 position of the imidazole ring is a defining feature of the parent compound and plays a significant role in its interaction with biological targets. Its position on the imidazole ring and its oxidation state are critical determinants of binding affinity and selectivity.

In a study of 1,5-diarylimidazole derivatives as selective COX-2 inhibitors, compounds bearing an alkylthio group (such as methylsulfanyl or ethylsulfanyl) at the C-2 position demonstrated moderate to good anti-inflammatory activity. frontiersin.org This suggests that the presence of the sulfur-linked alkyl group at this specific position is favorable for interaction with the cyclooxygenase enzyme.

Furthermore, in the context of IDO inhibitors based on the 4-phenyl-imidazole scaffold, the introduction of a thiomethoxy group at the ortho (2-) position of the phenyl ring resulted in a modest increase in potency. nih.gov Docking studies of this analog, 4-(2-(methylthio)phenyl)-1H-imidazole, indicated that the sulfur substituent was well-tolerated within the active site and could potentially form a hydrophobic contact with tyrosine 126. nih.gov While this substitution is on the phenyl ring, it provides insight into how a methylsulfanyl group in proximity to the core scaffold can contribute to binding.

The oxidation state of the sulfur atom is another crucial factor that can modulate ligand-target interactions. The methylsulfanyl group (a sulfide) can be oxidized to a methylsulfinyl (sulfoxide, -S(O)CH3) or a methylsulfonyl (sulfone, -S(O)2CH3) group. These transformations have a profound impact on the electronic and steric properties of the molecule. The sulfoxide (B87167) and sulfone groups are significantly more polar and can act as hydrogen bond acceptors, which could lead to new and potentially stronger interactions with a protein. For instance, the methylsulfonyl group is a key feature in many selective COX-2 inhibitors, where it is known to interact with a specific sub-pocket in the enzyme's active site. nih.gov While specific data on the oxidized forms of this compound were not found in the provided search results, the well-established role of sulfone moieties in drug design suggests that such modifications would likely have a substantial effect on the binding affinity and selectivity profile of the compound.

Role of Phenyl Ring Substituents on Molecular Recognition and Binding Affinity

Substituents on the phenyl ring of this compound offer a versatile handle to fine-tune the molecule's properties and its interactions with a biological target. The nature, position, and number of these substituents can influence binding affinity through a variety of mechanisms, including steric, electronic, and hydrophobic effects.

Studies on 4-phenyl-imidazole derivatives as IDO inhibitors have shown that substitutions on the phenyl ring can significantly impact potency. For example, a 2-fluoro substituent on the phenyl ring was found to reduce binding affinity. nih.gov In contrast, a 2-hydroxy or a 2-thiol substituent led to a notable increase in potency. nih.gov Interestingly, quantum mechanical calculations indicated that these substitutions did not cause an appreciable change in the electronic charge on the iron-coordinating imidazole nitrogen. nih.gov This suggests that the enhanced binding affinity is not due to a modulation of the heme-coordinating strength but rather to specific, direct interactions between the substituent and the protein. nih.gov

The following table summarizes the inhibitory activity of some ortho-substituted 4-phenyl-imidazole analogs against IDO, illustrating the impact of phenyl ring substituents:

CompoundSubstituent on Phenyl RingIC50 (µM)
4-Phenyl-1H-imidazole (Parent) None130
4-(2-Fluorophenyl)-1H-imidazole 2-Fluoro200
4-(2-(Methylthio)phenyl)-1H-imidazole 2-Methylthio100
2-(1H-Imidazol-4-yl)phenol 2-Hydroxy12
2-(1H-Imidazol-4-yl)benzenethiol 2-Thiol12

The data clearly shows that while a fluorine atom at the 2-position is detrimental to activity, hydroxyl and thiol groups at the same position enhance it significantly. This underscores the importance of the specific nature of the substituent in forming favorable interactions within the binding pocket.

Analysis of Ligand-Protein Interaction Mechanisms (e.g., Hydrogen Bonding Networks, Hydrophobic Pockets, π-π Stacking)

The binding of this compound and its analogs to their protein targets is mediated by a combination of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.

Hydrogen Bonding Networks: The imidazole ring is a versatile participant in hydrogen bonding, capable of acting as both a donor (N-1-H) and an acceptor (N-3). The crystal structure of 4-phenylimidazole (B135205) in complex with cytochrome P450 158A2 reveals an extensive hydrogen-bonding network. researchgate.net The free nitrogen of the imidazole ring forms a hydrogen bond with a water molecule, which in turn is connected to the backbone carbonyl of isoleucine 241. This interaction is further propagated to the backbone amide of glutamic acid 244. researchgate.net Such networks, often involving bridging water molecules, can be critical for stabilizing the ligand in the binding site. The methylsulfanyl group, especially in its oxidized sulfoxide or sulfone forms, can also act as a hydrogen bond acceptor.

π-π Stacking: Both the phenyl and imidazole rings are aromatic and can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, which involve the stacking of the electron-rich π systems, can be a significant contributor to binding energy and specificity. Studies on imidazole-based molecular junctions have demonstrated the formation of stable π-π stacked dimers. nih.gov In the solid state, crystal structures of related compounds like 4-methylsulfanyl-2-phenylquinazoline show prominent π-π stacking between adjacent molecules, with centroid-centroid distances indicative of significant interaction. nih.gov

The following table summarizes the key amino acid residues and the types of interactions observed for analogs of the target compound with specific proteins:

LigandProtein TargetInteracting ResiduesType of Interaction
4-(2-(Methylthio)phenyl)-1H-imidazoleIDO (Docking)Tyr126Hydrophobic contact
4-(2-Thiophenyl)-1H-imidazoleIDO (Docking)Phe163, Ser167SH-π interaction, Hydrogen bond
4-Phenyl-1H-imidazoleCytochrome P450 158A2 (Crystal Structure)Ile241, Glu244, Asn240, Thr175Hydrogen bonding network (via water)

Conformational Flexibility and Tautomerism in Mediating Molecular Recognition

The ability of a molecule to adopt different conformations and exist in various tautomeric forms can be crucial for its biological activity. For this compound, both conformational flexibility and tautomerism of the imidazole ring are important aspects of its molecular recognition properties.

Conformational Flexibility: The single bond connecting the phenyl and imidazole rings allows for rotational flexibility. The dihedral angle between these two rings can vary depending on the steric and electronic environment of the binding pocket. This conformational adaptability allows the molecule to orient its key interacting groups, such as the phenyl ring substituents and the imidazole nitrogens, in an optimal geometry to maximize favorable interactions with the target protein. For instance, in the crystal structure of 4-methylsulfanyl-2-phenylquinazoline, the dihedral angle between the phenyl and quinazoline (B50416) rings is approximately 14 degrees, indicating a relatively planar conformation in the solid state. nih.gov However, in a protein binding site, this angle could be significantly different to accommodate the surrounding amino acid residues.

Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton on either the N-1 or N-3 nitrogen atom. These tautomers are in equilibrium, and the position of this equilibrium can be influenced by the local environment, including interactions with the protein. The ability to exist as different tautomers can be critical for molecular recognition, as each tautomer presents a different hydrogen bonding pattern. For example, one tautomer might be favored if the N-1 proton is required for a hydrogen bond donation, while the other might be preferred if the N-3 nitrogen needs to act as a hydrogen bond acceptor. This tautomeric shifting allows the molecule to adapt to the specific hydrogen bonding requirements of a binding site, effectively increasing its chances of forming a stable complex. The pKa of the imidazole ring, which is around 7, means that both tautomers are significantly populated at physiological pH, making this a relevant mechanism in biological systems. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Strategies for 2-(Methylsulfanyl)-4-phenyl-1H-imidazole and its Advanced Derivatives

The future of synthetic chemistry for this compound lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the use of hazardous reagents. Future efforts should pivot towards green chemistry principles.

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds like imidazoles. researchgate.net Future studies should focus on developing microwave-assisted protocols for the one-pot synthesis of the this compound core, potentially reducing reaction times from hours to minutes.

Catalyst Innovation: Research into novel catalysts is crucial. This includes the use of reusable, solid-supported catalysts or Brønsted acidic ionic liquids to minimize waste and improve reaction efficiency. sciepub.com The development of catalysts that can facilitate the direct C-H functionalization of the imidazole (B134444) ring would represent a significant advancement, allowing for the streamlined synthesis of advanced derivatives.

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions for the synthesis of highly substituted imidazole derivatives is a key goal. researchgate.net An MCR approach, where an α-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a sulfur source are combined in a single step under optimized conditions, could provide a highly efficient and atom-economical route to the target molecule and its analogues.

Table 1: Comparison of Synthetic Strategies for Imidazole Derivatives

StrategyTraditional MethodsFuture Sustainable Methods
Reaction Conditions High temperatures, long reaction times, often require inert atmospheres.Microwave irradiation, ambient temperatures, solvent-free conditions. researchgate.net
Catalysts Stoichiometric amounts of corrosive acids or bases.Reusable heterogeneous catalysts, ionic liquids, photocatalysts. sciepub.comresearchgate.net
Efficiency Often multi-step with purification required at each stage, leading to lower overall yields.One-pot, multi-component reactions leading to higher yields and atom economy.
Environmental Impact Use of volatile and toxic organic solvents, generation of significant waste.Use of green solvents (e.g., water, polyethylene (B3416737) glycol) or solvent-free reactions. researchgate.net

Integration of Advanced Computational Methods for Predictive Modeling of Reactivity and Interaction Mechanisms

Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. By simulating molecular properties and interactions, researchers can prioritize synthetic targets and gain deep insights into their behavior, saving significant time and resources.

Future computational research should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to model the electronic structure of the molecule. This can predict sites of reactivity for electrophilic or nucleophilic attack, calculate spectroscopic properties (NMR, IR) to aid in characterization, and determine the stability of different tautomers and conformers.

Molecular Docking and Dynamics: For derivatives designed for biological applications, molecular docking can predict the binding modes and affinities with target proteins, such as enzymes or receptors. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

In Silico ADME/Tox Prediction: Predictive models can estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of novel derivatives early in the design phase. rsc.orgresearchgate.net This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles or potential liabilities before committing to their synthesis.

Table 2: Application of Computational Methods in Imidazole Research

Computational MethodObjectivePredicted Parameters
Density Functional Theory (DFT) Elucidate electronic structure and reactivity.HOMO/LUMO energies, electrostatic potential maps, reaction energies.
Molecular Docking Predict binding to biological targets.Binding affinity (scoring functions), orientation in the active site, key interactions (H-bonds, hydrophobic contacts). nih.gov
Molecular Dynamics (MD) Assess stability of molecular complexes.Conformational changes, binding free energy, stability of protein-ligand interactions.
ADME/Tox Modeling Predict pharmacokinetic and toxicity profiles.Solubility, permeability, metabolic stability, potential for hepatotoxicity or cardiotoxicity. rsc.org

Exploration of New Mechanistic Pathways in Chemical Transformations and Biological Systems

A fundamental understanding of reaction mechanisms is paramount for controlling chemical transformations and interpreting biological activity. Future research should delve into the intricate mechanistic details governing the synthesis and function of this compound.

Key areas for exploration include:

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical synthesis are emerging as powerful and sustainable methods for forging chemical bonds. researchgate.net Investigating the synthesis of the imidazole core via radical-mediated pathways initiated by light or electricity could uncover entirely new mechanistic routes that operate under mild conditions.

Mechanistic Probes in Synthesis: Utilizing isotopic labeling studies and in-situ spectroscopic monitoring (e.g., ReactIR) can provide direct evidence for proposed reaction intermediates and transition states in novel synthetic pathways. This detailed understanding allows for more rational reaction optimization.

Biological Mechanism of Action: For biologically active derivatives, elucidating the precise mechanism of action is a critical future objective. If a derivative shows, for example, enzyme inhibitory activity, studies should progress beyond simple IC50 determination to include enzyme kinetics, structural biology (X-ray crystallography) of the enzyme-inhibitor complex, and cell-based assays to understand its effect on downstream signaling pathways. nih.gov Understanding these pathways is crucial for translating a lead compound into a therapeutic candidate. researchgate.net

Expanding the Scope of Material Science Applications for this compound Derivatives

The unique structural features of the this compound scaffold—a π-conjugated system, a polarizable sulfur atom, and hydrogen-bonding capabilities—make it an attractive candidate for applications in material science, an area that remains largely unexplored.

Promising future directions include:

Organic Fluorophores and Chemosensors: The imidazole ring is a component of various fluorescent molecules. rsc.org Future work could involve synthesizing derivatives with extended π-conjugation to tune their photophysical properties, such as absorption and emission wavelengths. The sulfur atom and the imidazole nitrogen atoms could act as binding sites for specific ions or molecules, making these compounds potential platforms for fluorescent chemosensors. rsc.org

Corrosion Inhibitors: Organic molecules containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. Research should be initiated to evaluate the efficacy of this compound and its derivatives in preventing the corrosion of steel and other alloys in acidic or saline environments.

Components for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks. By designing derivatives with additional coordinating groups (e.g., carboxylates, pyridyls), it may be possible to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Table 3: Potential Material Science Applications for Imidazole Derivatives

Application AreaRelevant Molecular FeaturesPotential Function
Organic Electronics π-conjugated phenyl and imidazole rings.Component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Fluorescent Sensors Fluorophoric core, heteroatoms (N, S) for binding.Detection of metal ions, anions, or small molecules through changes in fluorescence. rsc.org
Corrosion Inhibition Nitrogen and sulfur atoms with lone pair electrons, aromatic rings.Adsorption onto metal surfaces to form a protective barrier against corrosive agents.
Metal-Organic Frameworks Imidazole nitrogen atoms as coordinating ligands.Building blocks for porous materials used in gas storage, catalysis, and chemical separations.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)-4-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted benzaldehydes, amines, and sulfur-containing precursors. For example, derivatives with aryl thiazole-triazole acetamide groups are synthesized via multi-step reactions in solvents like ethanol or DMF under catalytic conditions (e.g., using ammonium acetate or acetic acid) . Optimization involves monitoring reaction progress via TLC, adjusting solvent polarity (e.g., ethanol for better solubility), and purification via column chromatography. Yield improvement strategies include controlled stoichiometric ratios (e.g., 1:1.2 for aldehyde-to-amine) and recrystallization from ethanol/water mixtures. Purity is validated using melting point analysis, NMR (e.g., confirming imidazole ring protons at δ 7.2–8.1 ppm), and elemental analysis .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include the methylsulfanyl (SCH₃) group at δ 2.5–2.7 ppm (¹H) and δ 15–20 ppm (¹³C). Aromatic protons from the phenyl group appear as multiplet signals at δ 7.3–7.6 ppm .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–700 cm⁻¹) confirm the imidazole core and methylsulfanyl moiety .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the imidazole ring and substituents (e.g., 4.03–9.77° for phenyl rings) and hydrogen-bonding interactions (e.g., N-H···S or C-H···O contacts). Refinement with SHELXL and visualization via ORTEP-III are critical for validating bond lengths/angles (e.g., C-S bond ≈1.78 Å) .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like ADF are ideal for analyzing:
  • Molecular Orbitals : HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
  • Charge Distribution : Atomic charges (e.g., via Mulliken population analysis) highlight electron-rich regions like the sulfur atom in the methylsulfanyl group.
  • Reactivity Descriptors : Fukui indices identify sites prone to electrophilic attack (e.g., N3 of the imidazole ring). Solvent effects (e.g., COSMO model) and relativistic corrections (ZORA method) enhance accuracy for biological or catalytic applications .

Q. How do hydrogen bonding patterns and intermolecular interactions influence the crystal packing of this compound derivatives?

  • Methodological Answer : Graph set analysis (e.g., Etter’s formalism ) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystal structures. For example:
  • Intramolecular interactions : N-H···N bonds stabilize the imidazole tautomer.
  • Intermolecular interactions : C-H···O contacts involving nitro groups (observed in related structures) form layered packing.
  • π-Stacking : Aromatic π-systems (e.g., phenyl rings) contribute to columnar arrangements with centroid distances of ~3.7 Å . Refinement tools like SHELXL and visualization via ORTEP are essential for mapping these interactions.

Q. What strategies can be employed to design derivatives of this compound for enhanced supramolecular interactions or catalytic activity?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate π-π stacking or hydrogen-bonding capacity. For example, fluorophenyl derivatives enhance antifungal activity via hydrophobic interactions .
  • Hybridization : Attach triazole or thiazole moieties (via click chemistry) to create multi-dentate ligands for metal coordination (e.g., Cu²⁺ for catalytic applications) .
  • Computational Screening : Use DFT to predict binding affinities or transition-state geometries for catalytic cycles (e.g., in oxidation reactions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.